2-Bromo-2-butene
Overview
Description
2-Bromo-2-butene is an organic compound with the molecular formula C₄H₇Br. It is a halogenated alkene, characterized by the presence of a bromine atom attached to the second carbon of a butene chain. This compound exists as a mixture of cis and trans isomers, which can influence its reactivity and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-2-butene can be synthesized through the dehydrohalogenation of 2,3-dibromobutane. This reaction involves the elimination of hydrogen bromide (HBr) from 2,3-dibromobutane under basic conditions, typically using a strong base such as potassium hydroxide (KOH) in ethanol .
Industrial Production Methods
Industrial production of this compound often involves the bromination of 2-butene. This process requires the addition of bromine (Br₂) to 2-butene, followed by dehydrohalogenation to yield the desired product. The reaction conditions are carefully controlled to ensure the formation of the correct isomeric mixture .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-butene undergoes several types of chemical reactions, including:
Elimination Reactions: It can undergo bimolecular elimination (E2) reactions to form butadiene.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Elimination Reactions: Strong bases such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt) are commonly used.
Substitution Reactions: Nucleophiles like hydroxide ion (OH⁻), cyanide ion (CN⁻), and alkoxide ions (RO⁻) are typical reagents.
Major Products Formed
Elimination Reactions: The major product is butadiene.
Substitution Reactions: The products depend on the nucleophile used; for example, using hydroxide ion yields 2-butanol
Scientific Research Applications
2-Bromo-2-butene is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of substituted catechol derivatives and mono-annelated benzenes
Biology and Medicine: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The primary mechanism of action for 2-Bromo-2-butene involves its reactivity in elimination and substitution reactions. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the departure of the bromine atom. In substitution reactions, the nucleophile attacks the carbon bonded to the bromine, displacing the bromine atom and forming a new bond .
Comparison with Similar Compounds
Similar Compounds
2-Bromobutane: Another halogenated butane, but with the bromine atom attached to the second carbon of a butane chain.
1-Bromo-2-butene: A positional isomer with the bromine atom attached to the first carbon of a butene chain.
4-Bromo-1-butene: A structural isomer with the bromine atom attached to the fourth carbon of a butene chain
Uniqueness
2-Bromo-2-butene is unique due to its specific placement of the bromine atom on the second carbon of the butene chain, which influences its reactivity and the types of reactions it undergoes. This positional specificity allows for distinct synthetic applications and reaction pathways compared to its isomers .
Properties
IUPAC Name |
(E)-2-bromobut-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILZQFGKPHAAOU-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3017-71-8, 13294-71-8 | |
Record name | trans-2-Bromo-2-butene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003017718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butene, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013294718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butene, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-bromobut-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.001 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-2-Bromo-2-butene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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